molecular formula C18H20N2O2 B2515715 2-(3-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenoxy)pyridine CAS No. 2418726-37-9

2-(3-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenoxy)pyridine

Cat. No.: B2515715
CAS No.: 2418726-37-9
M. Wt: 296.37
InChI Key: KMZAZTNLYHIGKW-UHFFFAOYSA-N
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Description

2-(3-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenoxy)pyridine is a complex organic compound that features a pyridine ring substituted with a phenoxy group, which is further substituted with an aziridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenoxy)pyridine typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the aziridine ring through the reaction of an appropriate amine with an epoxide. The phenoxy group can be introduced via a nucleophilic substitution reaction, and the final coupling with the pyridine ring can be achieved through a Suzuki-Miyaura cross-coupling reaction .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to improve scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenoxy)pyridine can undergo various types of chemical reactions, including:

    Oxidation: The aziridine ring can be oxidized to form an aziridine N-oxide.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) can be used under basic conditions.

Major Products

The major products formed from these reactions include aziridine N-oxides, amines, and substituted phenoxy derivatives.

Scientific Research Applications

2-(3-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenoxy)pyridine has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s aziridine moiety makes it a potential candidate for studying DNA alkylation and cross-linking.

    Medicine: Its unique structure may offer potential as a lead compound for the development of new pharmaceuticals.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 2-(3-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenoxy)pyridine exerts its effects is likely related to the reactivity of the aziridine ring. Aziridines are known to undergo ring-opening reactions with nucleophiles, which can lead to the formation of covalent bonds with biological macromolecules. This reactivity can be exploited in the design of drugs that target specific proteins or DNA sequences.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(3-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenoxy)pyridine is unique due to its specific substitution pattern and the presence of both a pyridine and an aziridine moiety. This combination of structural features may confer unique reactivity and biological activity, making it a valuable compound for further study.

Properties

IUPAC Name

2-[3-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-2-9-19-18(6-1)22-17-5-3-4-16(10-17)21-13-15-12-20(15)11-14-7-8-14/h1-6,9-10,14-15H,7-8,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMZAZTNLYHIGKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CC2COC3=CC(=CC=C3)OC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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